Cas no 33355-55-4 (2-(bromomethyl)-3-methylbut-1-ene)
2-(bromomethyl)-3-methylbut-1-ene Chemical and Physical Properties
Names and Identifiers
-
- 1-Butene, 2-(bromomethyl)-3-methyl-
- 2-(bromomethyl)-3-methylbut-1-ene
- EN300-1914597
- SCHEMBL2441465
- 33355-55-4
- DTXSID30461165
- 2-(bromomethyl)-3-methyl-1-butene
-
- Inchi: 1S/C6H11Br/c1-5(2)6(3)4-7/h5H,3-4H2,1-2H3
- InChI Key: ZODGKVNNDFRQMS-UHFFFAOYSA-N
- SMILES: BrCC(=C)C(C)C
Computed Properties
- Exact Mass: 162.00443
- Monoisotopic Mass: 162.00441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 64.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
2-(bromomethyl)-3-methylbut-1-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1914597-0.05g |
2-(bromomethyl)-3-methylbut-1-ene |
33355-55-4 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1914597-0.1g |
2-(bromomethyl)-3-methylbut-1-ene |
33355-55-4 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1914597-0.25g |
2-(bromomethyl)-3-methylbut-1-ene |
33355-55-4 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1914597-0.5g |
2-(bromomethyl)-3-methylbut-1-ene |
33355-55-4 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1914597-1.0g |
2-(bromomethyl)-3-methylbut-1-ene |
33355-55-4 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1914597-2.5g |
2-(bromomethyl)-3-methylbut-1-ene |
33355-55-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1914597-5.0g |
2-(bromomethyl)-3-methylbut-1-ene |
33355-55-4 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-1914597-10.0g |
2-(bromomethyl)-3-methylbut-1-ene |
33355-55-4 | 10g |
$4236.0 | 2023-05-31 | ||
| Enamine | EN300-1914597-1g |
2-(bromomethyl)-3-methylbut-1-ene |
33355-55-4 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1914597-5g |
2-(bromomethyl)-3-methylbut-1-ene |
33355-55-4 | 5g |
$2858.0 | 2023-09-17 |
2-(bromomethyl)-3-methylbut-1-ene Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-(bromomethyl)-3-methylbut-1-ene
Chemical Profile of 2-(bromomethyl)-3-methylbut-1-ene (CAS No. 33355-55-4)
2-(bromomethyl)-3-methylbut-1-ene, identified by the Chemical Abstracts Service Number (CAS No.) 33355-55-4, is a significant organic compound widely utilized in synthetic chemistry and pharmaceutical research. This compound belongs to the class of alkenes, characterized by a carbon-carbon double bond and a bromomethyl substituent, which makes it a versatile intermediate in organic synthesis. The presence of the bromomethyl group enhances its reactivity, enabling various functionalization reactions that are pivotal in drug development and material science.
The structural framework of 2-(bromomethyl)-3-methylbut-1-ene consists of a four-carbon chain with a double bond between the first and second carbon atoms and a bromomethyl group attached to the second carbon. This configuration imparts unique chemical properties, making it an attractive building block for constructing more complex molecules. The compound’s ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the synthesis of pharmacologically active compounds.
In recent years, 2-(bromomethyl)-3-methylbut-1-ene has garnered attention in the field of medicinal chemistry due to its role as a precursor in the synthesis of various therapeutic agents. Researchers have leveraged its reactivity to develop novel heterocyclic compounds, which are known for their biological activity. For instance, studies have demonstrated its utility in constructing scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromomethyl group serves as a handle for further functionalization, enabling the creation of complex molecular architectures with desired pharmacokinetic properties.
Moreover, advancements in green chemistry have prompted investigations into sustainable methods for synthesizing 2-(bromomethyl)-3-methylbut-1-ene. Recent publications highlight the use of catalytic systems that minimize waste and improve yield, aligning with global efforts to reduce environmental impact. These innovations not only enhance efficiency but also make the compound more accessible for industrial applications. The development of such eco-friendly synthetic routes underscores the growing importance of sustainable practices in chemical manufacturing.
The pharmaceutical industry has also explored 2-(bromomethyl)-3-methylbut-1-ene as a key intermediate in the production of antiviral and antibacterial agents. Its structural features allow for modifications that can enhance binding affinity to biological targets, improving drug efficacy. For example, researchers have utilized this compound to synthesize derivatives with enhanced activity against resistant strains of bacteria. Such findings highlight its potential in addressing emerging therapeutic challenges and underscore its significance in modern drug discovery.
From a materials science perspective, 2-(bromomethyl)-3-methylbut-1-ene has been investigated for its role in polymer chemistry. Its incorporation into polymer backbones can impart unique properties such as increased thermal stability or improved mechanical strength. These attributes are particularly valuable in high-performance materials used in aerospace, automotive, and electronics industries. The ability to tailor polymer properties through functionalization makes this compound a valuable asset in developing next-generation materials.
Recent experimental studies have also delved into the spectroscopic and computational characterization of 2-(bromomethyl)-3-methylbut-1-ene. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations have provided insights into its molecular structure and reactivity. These studies not only enhance our understanding of the compound but also aid in designing more efficient synthetic strategies. The integration of experimental and computational approaches exemplifies the interdisciplinary nature of modern chemical research.
The safety profile of 2-(bromomethyl)-3-methylbut-1-ene is another critical aspect that has been extensively studied. While it is not classified as a hazardous material under standard regulations, proper handling protocols must be followed to ensure safe laboratory practices. Researchers emphasize the importance of using personal protective equipment (PPE) and working under controlled conditions to mitigate any potential risks associated with its reactivity.
In conclusion, 2-(bromomethyl)-3-methylbut-1-ene (CAS No. 33355-55-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in synthetic chemistry, pharmaceutical research, and materials science. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain at the forefront of chemical innovation.
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